PR-104A
描述
PR-104A is a bioreductive prodrug designed to exploit tumor hypoxia. It is derived from PR-104, a phosphate ester pre-prodrug, which is converted in vivo to this compound. This compound is specifically designed to target hypoxic regions within tumors, where it undergoes bioactivation to form DNA crosslinking metabolites .
准备方法
合成路线和反应条件: PR-104A 是由 PR-104 合成而来,PR-104 是一种磷酸酯前体药物。该转化涉及 PR-104 在体内快速转化为 this compound。 This compound 进一步被缺氧细胞中的一电子还原酶和醛酮还原酶 1C3 代谢为羟胺 (PR-104H) 和胺 (PR-104M) DNA 交联剂,与氧无关 .
工业生产方法: this compound 的工业生产包括合成 PR-104,然后将其转化为 this compound。该过程包括使用特定的反应条件以确保化合物的稳定性和纯度。 生产方法旨在满足临床试验和治疗应用的要求 .
化学反应分析
反应类型: PR-104A 会发生硝基还原反应,形成羟胺 (PR-104H) 和胺 (PR-104M),它们是 DNA 交联代谢产物。 这些反应在缺氧条件下由一电子还原酶催化,在有氧条件下由醛酮还原酶 1C3 催化 .
常用试剂和条件:
一电子还原酶: 这些酶在缺氧条件下催化 this compound 的还原。
醛酮还原酶 1C3: 这种酶在有氧条件下催化 this compound 的还原.
主要形成的产物:
羟胺 (PR-104H): 一种 DNA 交联剂。
胺 (PR-104M): 另一种 DNA 交联剂.
科学研究应用
PR-104A 因其在癌症治疗中的潜在应用而得到广泛研究。它用作基因治疗中的缺氧激活前药,并对人类肿瘤异种移植显示出显着的活性。 This compound 还正在与放疗和化疗联合评估,以增强其抗肿瘤效果 .
作用机制
PR-104A 是一种缺氧激活的 DNA 交联剂。静脉注射后,PR-104 会被全身磷酸酶转化为 this compound,然后在缺氧条件下被还原形成活性 DNA 交联芥子类物质羟胺 (PR-104H)。 PR-104H 特异性地交联缺氧肿瘤细胞的 DNA,导致 DNA 修复和合成抑制、细胞周期停滞以及对易感缺氧肿瘤细胞群体的凋亡,同时保留了正常组织 .
类似化合物:
丝裂霉素 C: 一种醌类前药,会发生双电子还原。
阿帕西酮: 另一种具有肿瘤选择性的醌类前药。
替他西卡 (CB 1954): NQO1 和 NQO2 的氮芥二硝基苯甲酰胺底物.
This compound 的独特性: this compound 由于其双重激活机制而独一无二,该机制涉及缺氧和醛酮还原酶 1C3。 这种双重激活使 this compound 在缺氧和氧合肿瘤环境中均有效,使其成为一种用途广泛且有效的抗肿瘤药物 .
相似化合物的比较
Mitomycin C: A quinone-based prodrug that undergoes two-electron reduction.
Apaziquone: Another quinone-based prodrug with tumor selectivity.
Tretazicar (CB 1954): An aziridinyl dinitrobenzamide substrate for both NQO1 and NQO2.
Uniqueness of PR-104A: this compound is unique due to its dual activation mechanism, which involves both hypoxia and aldo-keto reductase 1C3. This dual activation allows this compound to be effective in both hypoxic and oxygenated tumor environments, making it a versatile and potent antitumor agent .
属性
IUPAC Name |
2-[N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O9S/c1-29(26,27)28-7-5-17(4-2-15)13-11(14(21)16-3-6-20)8-10(18(22)23)9-12(13)19(24)25/h8-9,20H,2-7H2,1H3,(H,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZICEEZSDKZDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680199-06-8 | |
Record name | PR-104A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680199068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PR-104A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397986RF9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。